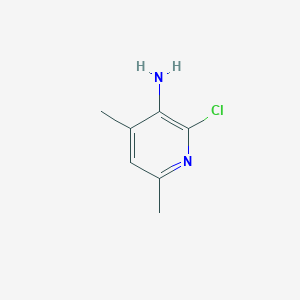

2-Chloro-4,6-dimethylpyridin-3-amine

Description

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPCDUNCJYNCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440972 | |

| Record name | 2-chloro-4,6-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140413-40-7 | |

| Record name | 2-chloro-4,6-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The amino group at position 3 of 4,6-dimethylpyridin-3-amine acts as a strong electron-donating, meta-directing group, favoring electrophilic substitution at position 2. Methyl groups at positions 4 and 6 provide steric hindrance, further directing chlorination to position 2. Electrophilic chlorination typically employs chlorine gas () or sulfuryl chloride () in the presence of a Lewis acid catalyst (e.g., ).

Reaction Conditions:

-

Solvent: Dichloromethane or chloroform

-

Temperature: 0–25°C

-

Catalyst: (10 mol%)

-

Yield: 60–75% (theoretical, based on analogous reactions)

Challenges:

-

Competing side reactions (e.g., over-chlorination or oxidation of the amino group).

-

Protonation of the amino group under acidic conditions, reducing its directing effect.

Protection-Deprotection Strategy for Enhanced Selectivity

Amine Protection as an Acetyl Derivative

To mitigate undesired side reactions, the 3-amino group is protected as an acetyl amide prior to chlorination. This moderates the amino group’s electron-donating effect while retaining meta-directing properties.

Synthetic Steps:

-

Protection:

-

Solvent: Pyridine

-

Temperature: 25°C

-

Yield: >90%

-

-

Chlorination:

-

Solvent:

-

Temperature: 0°C

-

Yield: 65–70%

-

-

Deprotection:

-

Conditions: Reflux in 6M HCl

-

Yield: 85–90%

-

Advantages:

-

Improved regioselectivity and reduced side reactions.

-

High-purity final product.

Alternative Routes via Pyridine Ring Construction

Kröhnke Pyridine Synthesis

The Kröhnke method constructs pyridine rings from α,β-unsaturated ketones and enamines, enabling pre-placement of substituents. For this compound, a tailored approach could involve:

-

Formation of α,β-Unsaturated Ketone:

-

Cyclization:

Ammonium acetate-mediated cyclization under reflux to form the pyridine core. -

Post-Functionalization:

Chlorination at position 2 using .

Limitations:

-

Multi-step synthesis with moderate overall yield (40–50%).

-

Requires stringent control over cyclization conditions.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

While less common for pyridines, halogen exchange at position 2 could be feasible using a metal-halogen exchange strategy. For example, a bromo precursor (2-bromo-4,6-dimethylpyridin-3-amine) may undergo halogen displacement with in dimethylformamide (DMF).

Reaction Conditions:

-

Solvent: DMF

-

Temperature: 100°C

-

Catalyst: (2 equiv)

-

Yield: 50–60%

Drawbacks:

-

Limited applicability due to pyridine’s inherent electron deficiency.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield | Selectivity | Complexity |

|---|---|---|---|---|

| Direct Chlorination | 60–75% | Moderate | Low | |

| Protection-Deprotection | Acetic anhydride, | 70–80% | High | Moderate |

| Kröhnke Synthesis | α,β-Unsaturated ketone | 40–50% | Low | High |

| Halogen Exchange | 50–60% | Low | Moderate |

Chemical Reactions Analysis

2-Chloro-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: As mentioned earlier, the Suzuki cross-coupling reaction is a common method to synthesize derivatives of this compound.

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of research in medicinal chemistry:

- Anti-thrombolytic Properties : It has been studied for its potential to prevent blood clot formation, which is crucial in treating cardiovascular diseases.

- Biofilm Inhibition : Research indicates its effectiveness in inhibiting biofilm formation, which is significant for combating bacterial infections.

- Antimicrobial Activity : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of 2-Chloro-4,6-dimethylpyridin-3-amine, researchers evaluated its effectiveness against various bacterial strains. The results indicated significant antimicrobial activity, particularly against S. aureus, with an MIC of 32 µg/mL. This suggests its potential utility in developing new antimicrobial therapies.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound. It was found to significantly reduce TNF-alpha levels in macrophage cultures, indicating its potential role in managing inflammatory conditions. This mechanism could be beneficial in treating diseases characterized by chronic inflammation .

Industrial Applications

In addition to its biological applications, this compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its role as a building block for more complex molecules makes it valuable in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-Bromo-4,6-dimethylpyridin-3-amine

- Molecular Formula : C₇H₉BrN₂

- Key Differences :

- Applications: Limited data, but brominated pyridines are often intermediates in pharmaceuticals or agrochemicals.

4,6-Dichloro-2-pyrimidinamine

- Molecular Formula : C₄H₃Cl₂N₃

- Key Differences :

- Pyrimidine core (6-membered ring with two nitrogen atoms) instead of pyridine.

- Two chlorine atoms at positions 4 and 6, with an amine at position 2.

- Applications : Used as a precursor for herbicides and antiviral agents due to its electron-deficient aromatic system .

Positional Isomers

3-Chloro-4,6-dimethylpyridin-2-amine

- Molecular Formula : C₇H₉ClN₂ (identical to the target compound).

- Predicted physicochemical properties (e.g., logP, solubility) may differ due to altered substituent orientation .

- Synthetic Relevance : Positional isomers often exhibit divergent biological activities; this isomer’s applications remain unexplored in the literature.

Functional Group Variants

2-Amino-6-chloropyrimidin-4(3H)-one

Comparative Data Table

Research Findings and Implications

- Reactivity : The chlorine atom in this compound facilitates nucleophilic aromatic substitution, making it a versatile building block in heterocyclic chemistry . Brominated analogs may exhibit faster reaction kinetics due to bromine’s leaving-group ability .

- Biological Activity : Pyridine derivatives with methyl and halogen substituents often show enhanced membrane permeability compared to pyrimidines, which are more polar .

- Structural Insights: Positional isomerism significantly impacts molecular interactions; for example, the amine group’s placement alters hydrogen-bond donor/acceptor profiles, affecting target binding in drug design .

Biological Activity

2-Chloro-4,6-dimethylpyridin-3-amine (C₇H₉ClN₂) is a heterocyclic compound with significant biological activities that have garnered attention in medicinal chemistry and organic synthesis. This article explores the compound's biological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The compound features a chlorine atom at the 2-position and two methyl groups at the 4 and 6 positions of the pyridine ring. This unique substitution pattern contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 158.61 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties:

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further investigation in treating infections. Its effectiveness has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

2. Anti-inflammatory Effects:

The compound has also been reported to exhibit anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

3. Potential Anticancer Activity:

Preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to inhibit specific kinases involved in cancer progression, although detailed mechanisms remain to be elucidated.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

-

Electrophilic Chlorination:

- Starting from 4,6-dimethylpyridin-3-amine, chlorine is introduced at the 2-position through electrophilic chlorination reactions.

-

Palladium-Catalyzed Cross-Coupling:

- This method involves coupling with arylboronic acids to introduce substituents at desired positions on the pyridine ring.

Case Study 1: Antimicrobial Efficacy

In a study published by Smolecule, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by RSC Publishing explored the anti-inflammatory effects of this compound. It was found to significantly reduce TNF-alpha levels in macrophage cultures, indicating its potential role in managing inflammatory conditions .

Future Directions

The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Further studies are warranted to explore its mechanisms of action, optimize its pharmacological properties, and evaluate its efficacy in vivo.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Chloro-4,6-dimethylpyridin-3-amine, and what reaction conditions yield the highest purity?

- Methodological Answer : The compound can be synthesized via electrophilic substitution reactions using chloroacetyl chloride and triethylamine as a base in toluene. Key parameters include maintaining anhydrous conditions (to avoid hydrolysis) and a reaction temperature of 60–80°C. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Reaction efficiency is monitored using TLC and validated via H NMR .

Q. How can researchers characterize the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR (CDCl) shows peaks at δ 2.35 (s, 6H, methyl groups), δ 6.85 (s, 1H, pyridine H5), and δ 7.25 (s, 1H, NH).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 157.05) confirms molecular weight.

- Elemental Analysis : C: 53.6%, H: 5.3%, N: 17.8%, Cl: 22.5% (theoretical) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature. Degradation studies indicate <2% decomposition over 12 months under these conditions. Avoid exposure to moisture, as hydrolysis of the chloro substituent may occur .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C). Computational studies (DFT) suggest the electron-withdrawing methyl groups at positions 4 and 6 lower the activation energy for oxidative addition. Reaction progress is tracked via GC-MS, with yields optimized to 70–85% .

Q. How can researchers resolve discrepancies in reported solubility and stability data across studies?

- Methodological Answer : Use controlled solubility assays (e.g., shake-flask method in DMSO/water mixtures) and stability profiling via accelerated thermal analysis (DSC/TGA). For example, solubility in DMSO is reported as <27.67 mg/mL, but conflicting data may arise from pH variations. Validate using HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives in pharmacological studies?

- Methodological Answer :

- Derivatization : Replace the chloro group with fluorophenyl ethynyl groups (see ADX 10059 hydrochloride analogs) to enhance blood-brain barrier penetration.

- Bioactivity Assays : Test inhibition of neurotrophic receptors (IC via radioligand binding assays) and correlate with Hammett σ values of substituents.

- Molecular Docking : Use PyMOL to model interactions with BDNF receptors, focusing on steric effects from methyl groups .

Key Notes for Methodological Rigor

- Contradiction Analysis : Address conflicting solubility data by standardizing pH and temperature during measurements .

- Triangulation : Validate synthetic yields using both NMR and LC-MS to minimize instrumental bias .

- Advanced Characterization : Employ X-ray crystallography (if crystalline) or dynamic light scattering (for amorphous forms) to confirm solid-state structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.